N,N',N'',N'''-Tetrabutylsilanetetramine
Description
Properties
CAS No. |
31978-10-6 |
|---|---|
Molecular Formula |
C16H40N4Si |
Molecular Weight |
316.60 g/mol |
IUPAC Name |
N-[tris(butylamino)silyl]butan-1-amine |
InChI |
InChI=1S/C16H40N4Si/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h17-20H,5-16H2,1-4H3 |
InChI Key |
QMOVJRNIFJIGLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN[Si](NCCCC)(NCCCC)NCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N′,N′′-Tributyl-1-methylsilanetriamine (CAS 16411-33-9)
- Structure : Si bonded to three tributyl groups and one methyl group, with three amine groups.
- Molecular Formula : C₁₃H₃₃N₃Si (MW: 259.51 g/mol).
- Key Differences :
- Lacks a fourth butyl group, reducing steric hindrance compared to the tetrabutyl analog.
- The methyl group may increase volatility slightly.
- Applications : Used as an intermediate in silicone chemistry and organic synthesis .
N,N,N',N'-Tetramethyl Ethylenediamine (TEMED, CAS 110-18-9)
- Structure : Carbon-based ethylenediamine with four methyl groups.
- Molecular Formula : C₆H₁₆N₂ (MW: 116.21 g/mol).
- Key Differences :
- Smaller size and lower hydrophobicity due to methyl groups.
- Si–N bonds in silanamines confer greater thermal stability compared to C–N bonds.
Functional Group Analogs
N,N,N',N'-Tetrabutylpentanediamide (CAS Not Provided)
- Structure : Diamide with four butyl groups on a pentanedioic acid backbone.
- Molecular Formula : C₂₁H₄₂N₂O₂ (MW: 354.58 g/mol).
- Key Differences :
- Amide groups (C=O) instead of amines, reducing basicity.
- Higher polarity due to carbonyl groups, leading to different solubility profiles.
- Applications: Potential use as a solvent or phase-transfer agent .
N,N,N’,N’-Tetrabutyl-1,10-phenanthroline-2,9-dicarboxamide
- Structure : Phenanthroline core with tetrabutylcarboxamide substituents.
- Key Differences :
- Aromatic backbone enhances rigidity and π-π interaction capabilities.
- Carboxamide groups enable metal coordination, unlike silanamines.
- Applications : Ligand in metal extraction and catalysis .
Alkyl Chain Length Variants
Shorter Alkyl Chains: TEMED (Tetramethyl)
Longer Alkyl Chains: Tetrahexyl and Tetraoctyl Analogs
- Examples : N,N,N',N'-Tetrahexylbutanediamide ().
- Properties: Increased hydrophobicity, making them suitable for non-polar solvents.
- Applications : Used in lubricants or surfactants where solubility in organic media is critical .
Data Table: Comparative Analysis
*Estimated properties based on structural analogs.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N,N',N'',N'''-Tetrabutylsilanetetramine, and what experimental parameters are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where silicon tetrachloride reacts with excess butylamine under anhydrous conditions. Key parameters include:
- Temperature : Maintain 0–5°C during reagent mixing to minimize side reactions.
- Solvent : Use dry toluene or tetrahydrofuran (THF) to prevent hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted amines and by-products. Confirm purity via NMR (¹H, ¹³C) and mass spectrometry (MS) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ²⁹Si NMR is critical for confirming silicon coordination (δ ~10–20 ppm for tetraalkylsilanes). ¹H NMR resolves butyl chain protons (δ 0.8–1.6 ppm) and amine protons (if present) .
- X-ray Crystallography : Single-crystal analysis reveals bond angles and spatial arrangement. For example, Si–N bond lengths typically range 1.70–1.75 Å in similar tetraalkylsilanes .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodological Answer : The compound acts as a tetradentate ligand in metal complexes, particularly for lanthanides (e.g., Eu³⁺, Am³⁺).
- Extraction Studies : In liquid-liquid systems (e.g., nitrobenzene/water), it selectively binds metal ions via amine groups. Optimize pH (2–4) and ligand concentration (1–5 mM) to enhance partition coefficients .
- Stoichiometry : Job’s plot analysis determines a 1:1 (metal:ligand) ratio in polar solvents .
Advanced Research Questions
Q. How does this compound perform in high-temperature or acidic environments, and what degradation pathways are observed?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Major degradation products include butylamine and siloxane oligomers .
- Acidic Hydrolysis : In 1M HCl, the Si–N bonds hydrolyze within 24 hours. Monitor via ²⁹Si NMR for silanol (δ –50 to –70 ppm) formation .
Q. What computational methods are used to predict the binding affinity of this compound with actinides?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) of metal-ligand complexes. Basis sets like LANL2DZ with B3LYP functional are effective for lanthanides .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., nitrobenzene) on extraction efficiency. Correlate with experimental distribution ratios (D > 10³ for Eu³⁺ in optimized systems) .
Q. How can researchers resolve contradictions in reported extraction efficiencies for this compound across different solvent systems?
- Methodological Answer :
- Systematic Variation : Test solvents (e.g., chloroform vs. nitrobenzene) and counterions (NO₃⁻ vs. Cl⁻) to identify optimal conditions.
- Data Normalization : Express extraction efficiency as logD (logarithm of distribution ratio) to account for concentration variability.
- Controlled Replication : Reproduce conflicting studies with standardized metal concentrations (e.g., 2 × 10⁻⁶ M Eu³⁺) and shaking times (30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
